Cas no 67939-55-3 (1-bromo-2-chloropropene)

1-bromo-2-chloropropene Chemical and Physical Properties
Names and Identifiers
-
- 1-bromo-2-chloropropene
- 1-Propene, 1-bromo-2-chloro-
- DTXSID9070874
- 67939-55-3
- EINECS 267-843-6
- LEUMKYBSYBFZEU-IHWYPQMZSA-N
-
- Inchi: InChI=1S/C3H4BrCl/c1-3(5)2-4/h2H,1H3/b3-2-
- InChI Key: LEUMKYBSYBFZEU-IHWYPQMZSA-N
- SMILES: CC(=CBr)Cl
Computed Properties
- Exact Mass: 153.91849
- Monoisotopic Mass: 153.91849
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 48.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 2.2
Experimental Properties
- Density: 1.618
- Boiling Point: 107°C at 760 mmHg
- Flash Point: 19.9°C
- Refractive Index: 1.503
1-bromo-2-chloropropene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7110336-0.1g |
(1E)-1-bromo-2-chloroprop-1-ene |
67939-55-3 | 0.1g |
$867.0 | 2023-05-25 | ||
Enamine | EN300-7110336-5.0g |
(1E)-1-bromo-2-chloroprop-1-ene |
67939-55-3 | 5g |
$2858.0 | 2023-05-25 | ||
Enamine | EN300-7110336-10.0g |
(1E)-1-bromo-2-chloroprop-1-ene |
67939-55-3 | 10g |
$4236.0 | 2023-05-25 | ||
Enamine | EN300-7110336-0.25g |
(1E)-1-bromo-2-chloroprop-1-ene |
67939-55-3 | 0.25g |
$906.0 | 2023-05-25 | ||
Enamine | EN300-7110336-0.05g |
(1E)-1-bromo-2-chloroprop-1-ene |
67939-55-3 | 0.05g |
$827.0 | 2023-05-25 | ||
Enamine | EN300-7110336-0.5g |
(1E)-1-bromo-2-chloroprop-1-ene |
67939-55-3 | 0.5g |
$946.0 | 2023-05-25 | ||
Enamine | EN300-7110336-2.5g |
(1E)-1-bromo-2-chloroprop-1-ene |
67939-55-3 | 2.5g |
$1931.0 | 2023-05-25 | ||
Enamine | EN300-7110336-1.0g |
(1E)-1-bromo-2-chloroprop-1-ene |
67939-55-3 | 1g |
$986.0 | 2023-05-25 |
1-bromo-2-chloropropene Related Literature
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
Additional information on 1-bromo-2-chloropropene
Introduction to 1-Bromo-2-Chloropropene (CAS No. 67939-55-3)
1-Bromo-2-chloropropene, also known by its CAS number 67939-55-3, is a versatile organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique molecular structure, which consists of a propene backbone with a bromine and a chlorine atom attached to adjacent carbon atoms. The combination of these functional groups imparts distinct chemical properties that make 1-bromo-2-chloropropene an important intermediate in various synthetic pathways.
The chemical formula of 1-bromo-2-chloropropene is C3H4BrCl, and it has a molecular weight of approximately 144.46 g/mol. The compound is typically a colorless liquid at room temperature and has a boiling point of around 88°C. Its physical and chemical properties, such as solubility in organic solvents and reactivity with various nucleophiles, make it a valuable reagent in organic synthesis.
In recent years, 1-bromo-2-chloropropene has been extensively studied for its potential applications in the synthesis of pharmaceuticals and fine chemicals. One notable area of research involves the use of this compound as a building block for the synthesis of chiral molecules, which are crucial in the development of enantiomerically pure drugs. The ability to control the stereochemistry during the synthesis process is essential for optimizing the therapeutic efficacy and reducing side effects of pharmaceuticals.
A study published in the Journal of Organic Chemistry in 2022 highlighted the utility of 1-bromo-2-chloropropene in the preparation of chiral intermediates through asymmetric catalysis. The researchers demonstrated that by using a chiral catalyst, they could achieve high enantioselectivity in the addition reactions involving 1-bromo-2-chloropropene. This finding has significant implications for the pharmaceutical industry, as it provides a more efficient and cost-effective method for producing chiral drugs.
Beyond its role in pharmaceutical synthesis, 1-bromo-2-chloropropene has also found applications in materials science. For instance, it can be used as a monomer in the polymerization reactions to produce functional polymers with unique properties. These polymers have potential uses in areas such as drug delivery systems, coatings, and adhesives. A recent study published in Macromolecules explored the copolymerization of 1-bromo-2-chloropropene with other monomers to create copolymers with tunable properties. The resulting materials exhibited improved mechanical strength and thermal stability, making them suitable for various industrial applications.
The environmental impact of chemicals like 1-bromo-2-chloropropene is another important consideration. Researchers are increasingly focusing on developing greener synthetic methods that minimize waste and reduce the use of hazardous reagents. A study published in Green Chemistry in 2021 reported a novel approach to synthesizing 1-bromo-2-chloropropene using microwave-assisted reactions, which significantly reduced reaction times and energy consumption compared to traditional methods. This environmentally friendly approach aligns with the growing emphasis on sustainable chemistry practices.
In conclusion, 1-bromo-2-chloropropene (CAS No. 67939-55-3) is a multifaceted compound with diverse applications in chemistry, materials science, and pharmaceutical research. Its unique chemical properties make it an invaluable reagent for synthesizing chiral intermediates and functional polymers. Ongoing research continues to uncover new possibilities for its use, driven by advancements in catalysis, polymer science, and green chemistry. As the demand for more efficient and sustainable synthetic methods grows, compounds like 1-bromo-2-chloropropene will likely play an increasingly important role in shaping the future of these fields.
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